molecular formula C24H22ClN3O3S B14714640 2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one CAS No. 7066-69-5

2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

Cat. No.: B14714640
CAS No.: 7066-69-5
M. Wt: 468.0 g/mol
InChI Key: OQIYWIBFSUAKIK-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one involves multiple steps. The synthetic route typically starts with the preparation of the core thiazolo[3,2-b][1,2,4]triazole structure, followed by the introduction of the chlorophenyl and methoxy-methylpropoxy phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, 2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one stands out due to its unique chemical structure and potential applications. Similar compounds may include other thiazolo[3,2-b][1,2,4]triazole derivatives, which share the core structure but differ in their substituents.

Properties

CAS No.

7066-69-5

Molecular Formula

C24H22ClN3O3S

Molecular Weight

468.0 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H22ClN3O3S/c1-15(2)14-31-19-10-6-17(12-20(19)30-3)13-21-23(29)28-24(32-21)26-22(27-28)11-7-16-4-8-18(25)9-5-16/h4-13,15H,14H2,1-3H3

InChI Key

OQIYWIBFSUAKIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)Cl)S2)OC

Origin of Product

United States

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